molecular formula C10H11BrN2O2 B2750600 5-Bromo-N-cyclopropyl-2-methoxynicotinamide CAS No. 1707583-15-0

5-Bromo-N-cyclopropyl-2-methoxynicotinamide

Cat. No.: B2750600
CAS No.: 1707583-15-0
M. Wt: 271.114
InChI Key: VKTZXHUVPUEFKA-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-methoxynicotinamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.114 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5th position and a cyclopropyl group attached to a methoxy group at the 2nd position .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 377.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 182.4±23.7 °C . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of cyclopropane derivatives and five-membered heterocycles, showcasing methods to form such structures through reactions involving stabilized carbanions and ambident anions. This work contributes to the development of synthetic pathways for producing complex organic compounds, including those related to "5-Bromo-N-cyclopropyl-2-methoxynicotinamide" (Farin˜a et al., 1987).

Biological Activity

Compounds structurally similar to "this compound" have been investigated for their antiviral and antiproliferative activities. For instance, 5-substituted-2,4-diaminopyrimidine derivatives have shown significant inhibitory effects on retrovirus replication in cell cultures, demonstrating potential as antiretroviral agents (Hocková et al., 2003). Similarly, dimethoxybromophenol derivatives incorporating cyclopropane moieties were studied for their inhibitory effects on carbonic anhydrase isoenzymes, revealing promising applications in medical research (Boztaş et al., 2015).

Antioxidant and Antimicrobial Properties

The exploration of bromophenols from marine sources like the red alga Rhodomela confervoides has uncovered compounds with potent antioxidant activities, which could be beneficial in developing treatments or supplements aimed at mitigating oxidative stress (Xu et al., 2003). Additionally, novel Schiff bases containing a thiazole ring and substituted with methoxy or bromophenyl groups have demonstrated antimicrobial properties, offering insights into new therapeutic agents against bacterial and fungal infections (Bharti et al., 2010).

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-methoxynicotinamide is not specified in the retrieved data. It’s important to note that the mechanism of action for a compound can depend on its intended use, which is not provided in this case .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-15-10-8(4-6(11)5-12-10)9(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTZXHUVPUEFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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